molecular formula C14H18O3 B3329901 Methyl cyclopentylmandelate, (-)- CAS No. 64471-47-2

Methyl cyclopentylmandelate, (-)-

Cat. No. B3329901
CAS RN: 64471-47-2
M. Wt: 234.29 g/mol
InChI Key: FGMUSNHTKNGVQD-AWEZNQCLSA-N
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Patent
US08628759B2

Procedure details

A solution of 2 (2.20 g, 9.4 mmol) and N-methyl-3-pyrrolidinol (0.3, 1.30 g, 13 mmol) in 40 ml of n-heptane was heated until 20 ml of heptane had been distilled. About 0.003 g of sodium was added, and the solution was stirred and heated for 2 h as the distillation was continued. More heptane was added at such a rate as to keep the reaction volume constant. Additional sodium was added at the end of an hour. The solution was then cooled and extracted with 3N HCl. The acid extract was made alkaline with concentrated NaOH and extracted three times with ether. Removal of the dried ether solution gave a crude oil. Flash chromatography of the crude product on silica gel with 8:1 EtOAc:EtOH gave pure product 4 (2.053 g, 72%). Analysis for C18H25NO3. Calcd: C, 71.26; H, 8.31; N, 4.62. Found: C, 71.55; H, 8.44; N, 4.68. 1H NMR (CDCl3, 500 MHz): 1.27-1.35, 1.40-1.47, 1.54-1.60, 1.75-1.90 [8H, m, (CH2)4], 2.12-2.30, 2.52-2.57, 2.64-2.81 (6H, m CH2NCH2CH2), 2.33, 2.36 (3H, 2s, NCH3), 2.93 [(1H, p, CHC(OH)], 3.83 (1H, bs, OH), 5.23 (1H, m, CO2CH), 7.23-7.36, 7.64-7.67 (5H, m, Ph) ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:18][N:19]1[CH2:23]C[CH:21](O)[CH2:20]1.CCOC(C)=O.CCO>CCCCCCC>[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH:10]2[CH2:21][CH2:20][N:19]([CH3:23])[CH2:18]2)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OC)(O)C1=CC=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
CN1CC(CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
had been distilled
ADDITION
Type
ADDITION
Details
About 0.003 g of sodium was added
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h as the distillation
Duration
2 h
ADDITION
Type
ADDITION
Details
More heptane was added at such a rate as
ADDITION
Type
ADDITION
Details
Additional sodium was added at the end of an hour
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3N HCl
EXTRACTION
Type
EXTRACTION
Details
The acid extract
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
CUSTOM
Type
CUSTOM
Details
Removal of the dried ether solution
CUSTOM
Type
CUSTOM
Details
gave a crude oil

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)OC1CN(CC1)C)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.053 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08628759B2

Procedure details

A solution of 2 (2.20 g, 9.4 mmol) and N-methyl-3-pyrrolidinol (0.3, 1.30 g, 13 mmol) in 40 ml of n-heptane was heated until 20 ml of heptane had been distilled. About 0.003 g of sodium was added, and the solution was stirred and heated for 2 h as the distillation was continued. More heptane was added at such a rate as to keep the reaction volume constant. Additional sodium was added at the end of an hour. The solution was then cooled and extracted with 3N HCl. The acid extract was made alkaline with concentrated NaOH and extracted three times with ether. Removal of the dried ether solution gave a crude oil. Flash chromatography of the crude product on silica gel with 8:1 EtOAc:EtOH gave pure product 4 (2.053 g, 72%). Analysis for C18H25NO3. Calcd: C, 71.26; H, 8.31; N, 4.62. Found: C, 71.55; H, 8.44; N, 4.68. 1H NMR (CDCl3, 500 MHz): 1.27-1.35, 1.40-1.47, 1.54-1.60, 1.75-1.90 [8H, m, (CH2)4], 2.12-2.30, 2.52-2.57, 2.64-2.81 (6H, m CH2NCH2CH2), 2.33, 2.36 (3H, 2s, NCH3), 2.93 [(1H, p, CHC(OH)], 3.83 (1H, bs, OH), 5.23 (1H, m, CO2CH), 7.23-7.36, 7.64-7.67 (5H, m, Ph) ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:18][N:19]1[CH2:23]C[CH:21](O)[CH2:20]1.CCOC(C)=O.CCO>CCCCCCC>[CH:1]1([C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:7]([O:9][CH:10]2[CH2:21][CH2:20][N:19]([CH3:23])[CH2:18]2)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OC)(O)C1=CC=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
CN1CC(CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
had been distilled
ADDITION
Type
ADDITION
Details
About 0.003 g of sodium was added
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h as the distillation
Duration
2 h
ADDITION
Type
ADDITION
Details
More heptane was added at such a rate as
ADDITION
Type
ADDITION
Details
Additional sodium was added at the end of an hour
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3N HCl
EXTRACTION
Type
EXTRACTION
Details
The acid extract
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
CUSTOM
Type
CUSTOM
Details
Removal of the dried ether solution
CUSTOM
Type
CUSTOM
Details
gave a crude oil

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)OC1CN(CC1)C)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.053 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.